N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound that belongs to the class of benzothiadiazoles These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
The synthesis of N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring system.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride derivatives under basic conditions.
Attachment of the Cyclohexyl and Phenoxyethyl Groups: These groups are introduced through nucleophilic substitution reactions, often using alkyl halides or similar reagents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Chemical Reactions Analysis
N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiadiazole ring or the attached groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Agriculture: This compound may be explored for its use as a pesticide or herbicide, leveraging its chemical properties to target specific pests or weeds.
Materials Science: Researchers investigate its potential in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide can be compared with other benzothiadiazole derivatives, such as:
N-cyclohexyl-N-(2-phenoxyethyl)acetamide: This compound shares a similar structure but lacks the sulfonamide group, leading to different chemical and biological properties.
Benzothiadiazole-7-carboxylic acid: Another derivative with distinct functional groups that confer unique reactivity and applications.
Properties
Molecular Formula |
C20H23N3O3S2 |
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Molecular Weight |
417.5 g/mol |
IUPAC Name |
N-cyclohexyl-N-(2-phenoxyethyl)-2,1,3-benzothiadiazole-4-sulfonamide |
InChI |
InChI=1S/C20H23N3O3S2/c24-28(25,19-13-7-12-18-20(19)22-27-21-18)23(16-8-3-1-4-9-16)14-15-26-17-10-5-2-6-11-17/h2,5-7,10-13,16H,1,3-4,8-9,14-15H2 |
InChI Key |
LBXKXUOCGFDYLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(CCOC2=CC=CC=C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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